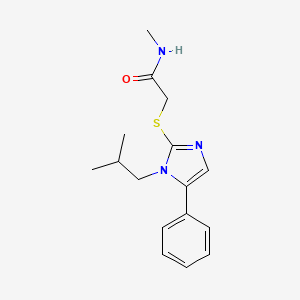
2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide is a useful research compound. Its molecular formula is C16H21N3OS and its molecular weight is 303.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide is a complex organic molecule notable for its unique structural characteristics, which include an imidazole ring, a thioether linkage, and an acetamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H21N3OS, with a molecular weight of 303.4 g/mol. Its structure incorporates various substituents that may influence its biological activity and chemical reactivity.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1207034-91-0 |
| Molecular Formula | C16H21N3OS |
| Molecular Weight | 303.4 g/mol |
Anticancer Properties
Research indicates that compounds containing thiadiazole derivatives exhibit significant anticancer properties. Specifically, This compound has shown effective inhibition of tumor growth in various cancer cell lines. The structure–activity relationship (SAR) suggests that the substituents on the phenyl ring play a crucial role in determining cytotoxic activity against cancer cells.
Key Findings:
- Cytotoxicity : The compound demonstrated IC50 values indicating its potency against multiple cancer types, including breast and lung carcinoma.
- Mechanism of Action : The anticancer effects are often attributed to interactions with cellular targets such as tubulin, which is involved in cell proliferation.
Other Biological Activities
In addition to its anticancer properties, the compound may also possess other biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties due to the presence of the imidazole ring.
- Anti-inflammatory Effects : The compound's structure may allow it to modulate inflammatory responses, although further research is required to elucidate these effects .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of This compound .
Study Overview
A recent study evaluated a series of imidazole derivatives for their anticancer activity, highlighting the importance of structural modifications in enhancing efficacy:
| Compound Name | Cell Line Tested | IC50 Value (µM) | Notes |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 2.12 ± 0.21 | High activity in both 2D and 3D assays |
| Compound B | HCC827 | 5.13 ± 0.97 | Moderate activity observed |
| Compound C | NCI-H358 | 0.85 ± 0.05 | Significant cytotoxicity noted |
These findings underscore the critical need for further optimization of chemical structures to enhance selectivity and reduce toxicity in normal cells .
Propiedades
IUPAC Name |
N-methyl-2-[1-(2-methylpropyl)-5-phenylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-12(2)10-19-14(13-7-5-4-6-8-13)9-18-16(19)21-11-15(20)17-3/h4-9,12H,10-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIJWVKQWCARCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CN=C1SCC(=O)NC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













